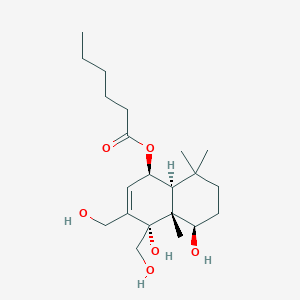
Nanangenine G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nanangenine G is a drimane sesquiterpene originally isolated from the fungus Aspergillus nanangensis. This compound is part of a family of drimane sesquiterpenoids, which are known for their diverse biological activities . This compound has shown cytotoxic properties against certain cell lines, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nanangenine G can be isolated from the culture of Aspergillus nanangensis. The initial fractionation of the culture involves using silica gel chromatography with a chloroform and methanol gradient . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented, but the isolation process from natural sources remains a primary method .
Análisis De Reacciones Químicas
Types of Reactions
Nanangenine G, like other drimane sesquiterpenoids, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
Nanangenine G has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of drimane sesquiterpenoids.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
The mechanism of action of Nanangenine G involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in certain cell lines .
Comparación Con Compuestos Similares
Nanangenine G is part of a family of drimane sesquiterpenoids, which include compounds like Nanangenine A, B, and C . These compounds share a similar drimane skeleton but differ in their functional groups and biological activities. This compound is unique due to its specific hydroxyl and ester functional groups, which contribute to its distinct biological properties .
List of Similar Compounds
- Nanangenine A
- Nanangenine B
- Nanangenine C
These compounds, like this compound, are isolated from Aspergillus nanangensis and have been studied for their various biological activities .
Propiedades
Fórmula molecular |
C21H36O6 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
[(1R,4R,4aR,5R,8aS)-4,5-dihydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate |
InChI |
InChI=1S/C21H36O6/c1-5-6-7-8-17(25)27-15-11-14(12-22)21(26,13-23)20(4)16(24)9-10-19(2,3)18(15)20/h11,15-16,18,22-24,26H,5-10,12-13H2,1-4H3/t15-,16-,18+,20+,21-/m1/s1 |
Clave InChI |
PBKUOHTZGOWWBK-XDISJUHXSA-N |
SMILES isomérico |
CCCCCC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CC[C@H]2O)(C)C)C)(CO)O)CO |
SMILES canónico |
CCCCCC(=O)OC1C=C(C(C2(C1C(CCC2O)(C)C)C)(CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















